molecular formula C11H16N2OS B13582824 n-(4-Cyclopropylthiazol-2-yl)pivalamide

n-(4-Cyclopropylthiazol-2-yl)pivalamide

Cat. No.: B13582824
M. Wt: 224.32 g/mol
InChI Key: SNSVMMXFYJPMSF-UHFFFAOYSA-N
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Description

n-(4-Cyclopropylthiazol-2-yl)pivalamide: is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of a cyclopropyl group and a pivalamide moiety in this compound makes it a unique and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Cyclopropylthiazol-2-yl)pivalamide typically involves the reaction of 4-cyclopropylthiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

4-Cyclopropylthiazole+Pivaloyl chlorideThis compound\text{4-Cyclopropylthiazole} + \text{Pivaloyl chloride} \rightarrow \text{this compound} 4-Cyclopropylthiazole+Pivaloyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: n-(4-Cyclopropylthiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(4-Cyclopropylthiazol-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-(4-Cyclopropylthiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyclopropyl group may enhance the binding affinity and specificity of the compound to its targets .

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H16N2OS/c1-11(2,3)9(14)13-10-12-8(6-15-10)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14)

InChI Key

SNSVMMXFYJPMSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2CC2

Origin of Product

United States

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